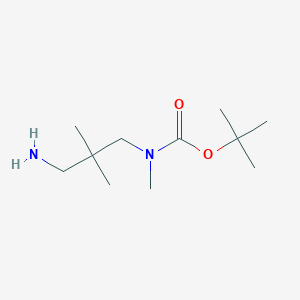

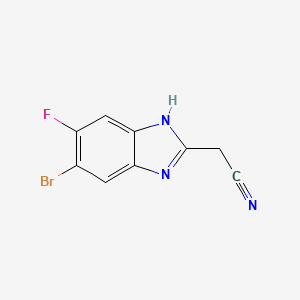

![molecular formula C6H4BrN3O B2401755 6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one CAS No. 140685-72-9](/img/structure/B2401755.png)

6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromoimidazo[1,2-a]pyridine is a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of 6-bromoimidazo[1,2-a]pyridine derivatives involves integrating the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .Molecular Structure Analysis

The molecular formula of 6-bromoimidazo[1,2-a]pyridine is C7H5BrN2 . The structure of imidazopyridine is divided into four groups depending on the position of nitrogen atoms. These structures of imidazopyridine are imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine .Chemical Reactions Analysis

The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine. 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate 6 was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C]cyanoacetamide as the source of the radiolabel .Physical And Chemical Properties Analysis

6-Bromoimidazo[1,2-a]pyridine is a pale yellow solid . It has a melting point between 76.0-82.0°C . It is slightly soluble in water .Aplicaciones Científicas De Investigación

-

Organic Synthesis : Imidazo[1,2-a]pyrimidines serve as a versatile scaffold in organic synthesis . They can be synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

-

Drug Development : These compounds have wide-ranging applications in medicinal chemistry . Many drugs contain these moieties at their cores . They have the ability to bind with various living systems, which makes them quite important .

-

Biological Applications : Imidazo[1,2-a]pyrimidines have multifarious biological activity . This includes potential applications in the development of new chemosynthetic strategies and drug development .

-

Chiral Compounds Synthesis : They can be used in the synthesis of chiral compounds . Chiral compounds are molecules that are non-superimposable on their mirror images, and they play a key role in many biological processes.

-

Aza-Michael–Mannich Reaction : Imidazo[1,2-a]pyrimidines can be used in the aza-Michael–Mannich reaction . This is a type of chemical reaction used in organic chemistry, where a compound with a multiple bond reacts with a compound containing an acidic proton to form a new compound.

-

Functionalization at 3-Positions : The 3-position of imidazo[1,2-a]pyrimidines can be functionalized to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .

-

Luminescent Materials : Some imidazo[1,2-a]pyrimidines derivatives are known to exhibit luminescence . This property can be exploited in the development of new materials for optoelectronic devices .

-

Catalysis : Imidazo[1,2-a]pyrimidines can also serve as ligands in transition metal complexes, which are often used as catalysts in various chemical reactions .

-

Photovoltaic Devices : Due to their electronic properties, some imidazo[1,2-a]pyrimidines derivatives can be used in the fabrication of organic photovoltaic devices .

-

Sensors : The luminescent properties of some imidazo[1,2-a]pyrimidines derivatives can be used in the development of sensors .

-

Pharmaceuticals : Many pharmaceuticals contain imidazo[1,2-a]pyrimidines at their cores due to their ability to bind with various living systems .

-

Biochemical Research : Imidazo[1,2-a]pyrimidines can be used as probes in biochemical research due to their ability to interact with various biological targets .

Safety And Hazards

Propiedades

IUPAC Name |

6-bromo-1H-imidazo[1,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-4-3-9-6-8-1-2-10(6)5(4)11/h1-3H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUOAWXLSHOGHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=O)C(=CN=C2N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

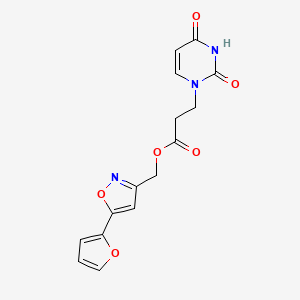

![2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401674.png)

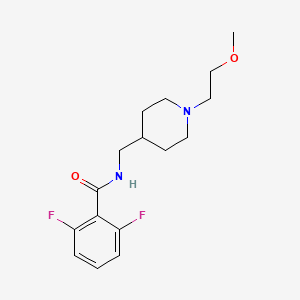

![4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid](/img/structure/B2401675.png)

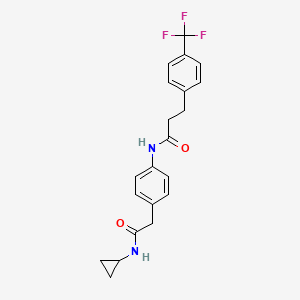

![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide](/img/structure/B2401676.png)

![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-[(4-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2401678.png)

![3-[(2-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2401682.png)

![Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401691.png)